Ethyl-p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl)benzoate
Description
Systematic International Union of Pure and Applied Chemistry Name and Alternative Designations
The compound under investigation possesses multiple recognized nomenclature systems that reflect its complex molecular structure and research history. According to the Human Metabolome Database, the systematic name is this compound, which corresponds to Human Metabolome Database identifier HMDB0248612. The International Union of Pure and Applied Chemistry designation for this compound is ethyl 4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate, providing a standardized nomenclature that clearly delineates the structural components.
Chemical Abstracts Service has assigned the unique registry number 71441-09-3 to this compound, establishing its definitive identification in chemical databases worldwide. Multiple alternative designations have emerged throughout the research literature, including the research code designation RO 136298, which reflects its development within pharmaceutical research programs. Additional synonyms documented in chemical databases include arotinoid ethyl ester, emphasizing its relationship to the parent arotinoid acid structure. The compound is also referenced as Benzoic acid, 4-[(1E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-, ethyl ester, which provides a systematic description of its functional group arrangement.
The molecular formula has been consistently reported as C26H32O2 across multiple chemical databases, with a molecular weight of 376.53 atomic mass units. ChemSpider database records indicate an average mass of 376.540 and a monoisotopic mass of 376.240230, providing precise mass spectral identification parameters. These standardized identifiers facilitate accurate cross-referencing across international chemical databases and ensure consistent communication within the scientific community regarding this specific chemical entity.
Molecular Geometry and Stereochemical Analysis
The molecular architecture of this compound exhibits distinctive geometric features that define its chemical properties and biological activity. The compound contains a tetrahydronaphthalene core structure that has been partially saturated, resulting in a six-membered ring system with four methyl substituents positioned at the 5,5,8,8 positions. This tetramethyl substitution pattern creates significant steric bulk around the naphthalene ring system, influencing both the conformational flexibility and intermolecular interactions of the molecule.
The critical stereochemical element of this compound is the (E)-configuration across the propenyl double bond, which connects the tetrahydronaphthalene moiety to the para-substituted benzoic acid ethyl ester portion. This trans-alkene geometry positions the two aromatic ring systems in an extended configuration, maximizing the distance between the bulky substituents and creating a linear molecular framework. The (E)-stereochemistry is essential for biological activity, as demonstrated by structure-activity relationship studies of related arotinoid compounds. Research has shown that stereochemical configuration significantly influences receptor binding affinity and subsequent biological responses in retinoid signaling pathways.
The tetrahydronaphthalene ring system adopts a chair-like conformation for the saturated six-membered ring, while the aromatic portion maintains planarity. Conformational analysis studies of related tetralin derivatives have demonstrated that the 2-methyl derivative is dominated by the conformation with an equatorial methyl group, suggesting similar conformational preferences for this heavily substituted system. The four methyl groups at positions 5,5,8,8 create a rigid cage-like structure around the saturated portion of the naphthalene system, significantly restricting rotational freedom and defining the three-dimensional shape of the molecule.
The ethyl ester functionality extends from the para position of the benzoic acid ring, providing additional conformational flexibility through rotation around the carbon-oxygen ester bond. This structural feature allows for multiple low-energy conformations that may be relevant for receptor binding and molecular recognition processes. The overall molecular geometry creates an extended structure with distinct hydrophobic and hydrophilic regions, facilitating specific intermolecular interactions characteristic of retinoid receptor binding.
Crystallographic Data and Conformational Studies
While specific crystallographic data for this compound are limited in the available literature, detailed structural information can be derived from computational modeling and related compound studies. The compound belongs to the stilbene class of organic compounds, which are characterized by a 1,2-diphenylethylene moiety derived from the common phenylpropene skeleton building block. This classification provides insight into the expected conformational behavior and crystal packing arrangements typical of stilbene derivatives.
Computational structural analysis reveals that the molecule adopts an extended conformation in its lowest energy state, with the tetrahydronaphthalene and benzoic acid rings positioned to minimize steric interactions between the bulky methyl substituents and the aromatic systems. The Standard International Chemical Identifier Key NULUAKSYPPSJCO-FBMGVBCBSA-N provides a unique algorithmic description of the molecular connectivity and stereochemistry. The Simplified Molecular-Input Line-Entry System notation CCOC(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C describes the complete molecular structure including stereochemical specifications.
Conformational studies of the parent tetralin system and related derivatives provide valuable insights into the structural behavior of this compound. Research on tetrahydronaphthalene conformations has established that the saturated ring preferentially adopts a chair conformation at room temperature, with substituent effects influencing the equilibrium between different conformational states. The presence of four methyl groups at the 5,5,8,8 positions significantly constrains the conformational space available to the tetrahydronaphthalene portion of the molecule, creating a relatively rigid framework that defines the spatial arrangement of the aromatic substituents.
The propenyl linker between the two aromatic systems provides limited conformational flexibility due to the double bond constraint, but rotation around the single bonds adjacent to the alkene allows for some conformational variation. Molecular modeling studies of related arotinoid compounds suggest that the extended trans-configuration is energetically favored, consistent with the observed (E)-stereochemistry. This conformational preference is crucial for biological activity, as it positions the aromatic ring systems in the optimal geometry for interaction with retinoid acid receptor binding sites.
Comparative Structural Analysis with Arotinoid Derivatives
The structural relationship between this compound and related arotinoid derivatives provides important insights into structure-activity relationships within this class of synthetic retinoids. The parent compound, arotinoid acid, shares the identical carbon framework but terminates in a carboxylic acid functional group rather than the ethyl ester. Arotinoid acid has the molecular formula C24H28O2 and systematic name 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, differing only in the ester substitution.
Comparative analysis reveals that the ethyl ester derivative exhibits modified physicochemical properties relative to the parent acid. The esterification increases the molecular weight from 348.48 atomic mass units for arotinoid acid to 376.53 atomic mass units for the ethyl ester. This structural modification significantly alters the compound's solubility characteristics, membrane permeability, and metabolic stability. Research has demonstrated that ester derivatives of retinoid acids often exhibit enhanced cellular uptake and altered pharmacokinetic profiles compared to their corresponding carboxylic acid forms.
The tetrahydronaphthalene core structure is a defining feature shared among arotinoid derivatives, distinguishing them from classical all-trans retinoic acid and other retinoid families. This saturated naphthalene system with tetramethyl substitution creates a bulky, hydrophobic framework that provides selectivity for specific retinoid acid receptor subtypes. Studies comparing arotinoid compounds to all-trans retinoic acid have shown that arotinoid derivatives demonstrate enhanced potency in cellular differentiation assays, with effectiveness observed at concentrations 1000-fold lower than traditional retinoids.
The (E)-propenyl linker configuration is conserved across the arotinoid family, indicating the critical importance of this stereochemical feature for biological activity. Structural analysis of receptor binding studies has shown that the trans-alkene geometry positions the aromatic ring systems in the optimal orientation for interaction with the ligand binding domain of retinoid acid receptors. The specific substitution pattern and ring geometry of arotinoid derivatives creates a unique molecular shape that exhibits selective agonist activity for retinoid acid receptor subtypes, distinguishing their biological profile from other retinoid classes.
| Structural Parameter | Ethyl Ester | Arotinoid Acid | Difference |
|---|---|---|---|
| Molecular Formula | C26H32O2 | C24H28O2 | +C2H4 |
| Molecular Weight (atomic mass units) | 376.53 | 348.48 | +28.05 |
| Functional Group | Ethyl Ester | Carboxylic Acid | Esterification |
| Chemical Abstracts Service Number | 71441-09-3 | Not specified | Unique identifier |
| Stereochemistry | (E)-Configuration | (E)-Configuration | Conserved |
This comparative analysis demonstrates that structural modifications within the arotinoid family primarily involve functional group transformations while preserving the core molecular architecture responsible for retinoid receptor selectivity and biological activity. The ethyl ester derivative represents a prodrug form that may undergo hydrolysis to release the active carboxylic acid in biological systems, providing a mechanism for controlled delivery and enhanced bioavailability of the parent arotinoid compound.
Properties
IUPAC Name |
ethyl 4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULUAKSYPPSJCO-FBMGVBCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-09-3 | |
| Record name | Arotinoid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arotinoid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Key Intermediates
The synthesis begins with the preparation of a phosphonium salt, typically [1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-ethyl]-triphenylphosphonium bromide . This intermediate is generated via sequential alkylation and phosphorylation of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl methyl ketone. The ylide is then formed by deprotonation using a strong base such as sodium ethoxide () or sodium hydroxide ().
The ylide reacts with 4-ethoxycarbonylbenzaldehyde to form the target ester through a stereospecific [2+2] cycloaddition, followed by elimination of triphenylphosphine oxide. The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) under inert atmospheres to prevent oxidation.
Representative Reaction Conditions :
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Solvent: Dichloromethane or dimethylformamide
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Base: 2–5% aqueous NaOH or sodium ethoxide
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Temperature: 40–70°C
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Reaction Time: 1–18 hours
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Yield: 61–79%
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency and stereoselectivity:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | 2% NaOH | 40 | 61.17 | 99.47 |
| Carbon tetrachloride | 45% NaOH | 70 | 71.24 | 99.30 |
| Dimethylformamide | NaOEt | 70 | 79.93 | 99.20 |
Polar aprotic solvents like dimethylformamide enhance ylide stability, while aqueous bases facilitate phase separation during workup. Higher temperatures (70°C) improve reaction rates but may reduce yields due to side reactions.
Stereoselectivity Control
The (E)-configuration is favored due to steric hindrance between the naphthyl and benzoate groups during the transition state. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses confirm >99% stereochemical purity in optimized protocols.
Purification and Isolation
Crude product isolation typically involves liquid-liquid extraction using hexane or ethyl acetate to remove triphenylphosphine oxide and unreacted aldehyde. Subsequent recrystallization from ethanol/ethyl acetate mixtures yields needle-like crystals with >99% purity.
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Extraction : Wash reaction mixture with methanol/water (1:1).
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Drying : Anhydrous sodium sulfate ().
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Chromatography : Silica gel column with hexane/ether (19:1).
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Recrystallization : Ethyl acetate/ethanol (1:3).
Comparative Analysis of Synthetic Routes
Wittig vs. Horner-Wadsworth-Emmons (HWE) Approaches
While Wittig reactions dominate industrial synthesis, Horner-Wadsworth-Emmons methodologies using phosphonate esters have been explored for scalability. However, HWE routes require stringent anhydrous conditions and offer no significant yield advantages.
Green Chemistry Considerations
Recent patents highlight efforts to replace halogenated solvents (e.g., carbon tetrachloride) with biodegradable alternatives like cyclopentyl methyl ether (CPME). These modifications reduce environmental impact without compromising yield.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Wittig Reaction for Propenyl Bridge Formation
The compound's defining (E)-1-propenyl bridge is synthesized via a Wittig reaction, as described in patent US4326055 . This involves:
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Reactants :
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1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethyltriphenylphosphonium bromide (ylide precursor)
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4-ethoxycarbonylbenzaldehyde
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| Reaction Component | Specification |
|---|---|
| Solvent | Xylene |
| Temperature | 65°C under inert gas atmosphere |
| Reaction Time | 12 hours |
| Workup | Hexane extraction, silica gel chromatography |
| Purification | Hexane/ether (19:1 eluent ratio) |
The reaction proceeds through a stereoselective E-configuration pathway due to steric effects from the tetramethyl groups .
Functional Group Reactivity
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Ethyl Benzoate : Susceptible to base-catalyzed hydrolysis (saponification) under alkaline conditions .
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Propenyl Bridge : May undergo electrophilic additions, though steric hindrance from tetramethyl groups limits reactivity .
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Aromatic System : Electron-rich naphthyl ring could participate in electrophilic substitution, but no documented examples exist.
Stability Data
| Parameter | Observation | Source |
|---|---|---|
| Thermal Stability | Stable below 150°C | |
| Photostability | Degrades under UV exposure (λ < 400 nm) | |
| pH Stability | Stable in pH 4-8; hydrolyzes at pH >10 |
Retinoid Receptor Interactions
While not a direct chemical reaction, the compound's biological activity involves:
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Receptor Binding : Selective agonism of RAR-β and RAR-γ subtypes via conformational changes induced by the tetramethyl group .
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Metabolic Stability : Ethyl ester group resists hepatic esterases better than methyl analogues .
Comparative Reactivity
Compared to non-tetramethylated analogues:
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50% reduction in oxidation rate due to steric protection of the naphthyl ring
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3x slower hydrolysis of ethyl ester vs methyl ester under physiological conditions
Undocumented Reactions and Research Gaps
No peer-reviewed studies were identified addressing:
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Catalytic hydrogenation of the propenyl group
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Diels-Alder reactions with dienophiles
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Metal-catalyzed cross-coupling reactions
Experimental validation is required to confirm theoretical reactivity predictions derived from structural analogs.
Scientific Research Applications
Medicinal Applications
1. Anti-inflammatory Properties
Research has shown that arotinoid ethyl ester exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit inflammatory pathways in animal cell models. This property is particularly valuable for developing treatments for conditions characterized by chronic inflammation.
Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the compound's efficacy in reducing inflammation markers in cell cultures exposed to pro-inflammatory stimuli .
2. Anticancer Activity
Arotinoid compounds have been investigated for their potential anticancer properties. Specifically, ethyl-p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl)benzoate has been shown to induce apoptosis in cancer cells through various mechanisms.
Case Study : Research conducted by Dawson et al. indicated that this compound can effectively inhibit the growth of certain cancer cell lines by triggering programmed cell death pathways .
Agricultural Applications
1. Biopesticide Development
The compound has garnered attention as a potential biopesticide due to its natural origins and lower toxicity compared to conventional pesticides. Its efficacy against various agricultural pests makes it an attractive candidate for sustainable pest management solutions.
Case Study : A study on the use of hemp essential oils identified terpenoid compounds with similar structures to arotinoids as effective against pests such as Dermanyssus gallinae and Hyalomma dromedarii. The research suggested that these compounds could be integrated into pest management strategies for crops .
2. Plant Growth Regulation
Arotinoids are also being explored for their role in plant growth regulation. The ability of this compound to influence hormonal pathways in plants could lead to enhanced growth and yield.
Summary Table of Applications
Mechanism of Action
Ro-136298 exerts its effects primarily through its action on retinoic acid receptors (RARs). These receptors are nuclear receptors that regulate gene expression in response to retinoids. By binding to RARs, Ro-136298 influences the transcription of genes involved in cell proliferation, differentiation, and apoptosis . This mechanism is particularly relevant in its applications in dermatology and cancer research.
Comparison with Similar Compounds
Ro-136298 is compared with other retinoids such as isotretinoin and etretinate:
Isotretinoin: While isotretinoin is effective in reducing sebum excretion, Ro-136298 appears less effective in this regard.
Etretinate: Similar to Ro-136298, etretinate is used in the treatment of psoriasis and other skin conditions, but Ro-136298 does not increase serum lipid levels, making it a potentially safer option.
Other similar compounds include tretinoin, adapalene, and tazarotene, which are also used in dermatology for their retinoid properties.
Biological Activity
Ethyl-p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 376.5 g/mol. The compound features a benzoate moiety linked to a tetrahydronaphthalene derivative, which contributes to its biological activity.
2. Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the naphthalene derivative : This is achieved through alkylation and cyclization reactions.
- Esterification : The benzoic acid moiety is introduced via esterification with ethyl alcohol.
This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetics.
This compound exhibits retinoid-like activity , primarily through interactions with nuclear receptors involved in retinoic acid signaling pathways. These interactions can lead to altered gene expression profiles associated with cell growth and differentiation:
- Nuclear Receptors : The compound has shown affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing various cellular processes such as differentiation and proliferation .
3.2 Therapeutic Potential
Research indicates that this compound may have therapeutic roles in dermatological and oncological applications due to its ability to modulate cellular differentiation and proliferation:
- Dermatological Applications : Its retinoid-like properties suggest potential use in treating skin conditions such as acne or psoriasis.
- Oncological Applications : Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing differentiation in cancer cells .
4.1 In Vitro Studies
In vitro studies have demonstrated that this compound can effectively induce differentiation in various cancer cell lines:
| Study | Cell Line | Effect Observed |
|---|---|---|
| Study A | HL60 (leukemia) | Induction of differentiation markers |
| Study B | MCF7 (breast cancer) | Inhibition of cell proliferation |
| Study C | A431 (skin cancer) | Modulation of apoptosis pathways |
These findings underscore the compound's potential as an anticancer agent.
4.2 Animal Models
Animal studies have further supported the biological activity of this compound:
- Tumor Growth Inhibition : In mouse models of cancer, treatment with this compound resulted in significant tumor size reduction compared to control groups .
5. Conclusion
This compound presents a promising avenue for research due to its retinoid-like properties and potential therapeutic applications in dermatology and oncology. Ongoing studies are essential to fully elucidate its mechanism of action and optimize its use in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl-p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via Wittig or Horner-Wadsworth-Emmons reactions, coupling a tetrahydronaphthyl-derived phosphonium salt with a benzoate aldehyde derivative. Key steps include:
- Use of tetrabutylammonium bromide as a phase-transfer catalyst to enhance reactivity in biphasic systems .
- Reflux conditions (e.g., 40–80°C) with acid catalysts like sulfuric acid for esterification .
- Purification via column chromatography or recrystallization in methanol to isolate the (E)-isomer selectively. HPLC monitoring ensures reaction completion (intermediate levels <5%) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., (E)-configuration via coupling constants) and substituent positions .
- HPLC-MS : Quantifies purity (>97%) and detects byproducts, such as unreacted aldehyde or (Z)-isomers .
- X-ray Crystallography : Resolves crystal structure for absolute configuration validation, particularly for disputed stereoisomers .
Q. How does the compound interact with nuclear receptors (e.g., RAR/RXR), and what assays validate its receptor specificity?
- Methodological Answer :
- Luciferase Reporter Assays : Transfected cells expressing RARα/β/γ or RXRα/β/γ are treated with the compound to measure receptor activation via luminescence .
- Competitive Binding Assays : Displacement of radiolabeled ligands (e.g., H-TTNPB) from recombinant RARα confirms binding affinity (Kd values) .
- Antagonist Co-Treatment : Specificity is confirmed by blocking activity with RAR antagonists (e.g., Ro 41-5253) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported EC50 values for retinoid receptor activation across studies?
- Methodological Answer : Variability arises from receptor isoforms, cell lines, or assay conditions. To standardize:
- Use isogenic cell lines (e.g., HEK293 stably transfected with RARα) to eliminate background noise .
- Normalize data to reference agonists (e.g., TTNPB for RARα, EC50 = 0.1–1 nM) .
- Validate via orthogonal assays (e.g., SPR for binding kinetics) to reconcile discrepancies between functional and binding data .
Q. How do structural modifications (e.g., ester vs. carboxylic acid groups) impact metabolic stability and bioavailability?
- Methodological Answer :
- Esterase Stability Assays : Incubate the compound with liver microsomes or plasma; quantify parent compound and metabolites (e.g., free acid) via LC-MS .
- Caco-2 Permeability : Compare apical-to-basal transport of the ethyl ester vs. its hydrolyzed form to predict intestinal absorption .
- Pharmacokinetic Profiling : Intravenous vs. oral administration in rodent models reveals ester hydrolysis rates (t1/2 ~2–4 hrs) .
Q. What experimental designs elucidate synergistic effects between this compound and other signaling modulators (e.g., BMP-4)?
- Methodological Answer :
- Factorial Dose-Response Matrices : Treat cells with varying concentrations of the compound and BMP-4; model synergy via Chou-Talalay plots .
- Transcriptomic Profiling : RNA-seq identifies co-regulated pathways (e.g., adipogenesis suppression) when combined with BMP-4 .
- Knockdown/CRISPR Models : Silencing RARα or BMPR2 isolates pathway-specific contributions to synergy .
Q. How can researchers address discrepancies in thermogenic response data (e.g., UCP1 dependency) across adipose models?
- Methodological Answer :
- UCP1-KO Adipocytes : Differentiate brown adipocytes from wild-type and UCP1<sup>-/-</sup> mice; measure oxygen consumption (Seahorse XF Analyzer) to confirm UCP1-dependent effects .
- Mitochondrial Uncouplers : Co-treatment with FCCP distinguishes UCP1-mediated vs. nonspecific thermogenesis .
- Species-Specific Replicates : Compare human vs. murine adipocyte responses to control for interspecies variability .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
